methyl N-(1-adamantylacetyl)valinate
Overview
Description
Methyl N-(1-adamantylacetyl)valinate is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.21474379 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Enhancements and Antiviral Activities Adamantane derivatives have been studied for their pharmacological properties, including roles in enhancing pancreatic islet morphology and function. Combination treatments involving adamantane structures have shown synergistic effects in improving pancreatic islet β-cell area, indicating potential applications in diabetes management (Cheng et al., 2008). Moreover, adamantanes are noted for their antiviral activities, particularly against influenza A viruses, suggesting their use in developing antiviral drug candidates (Ma et al., 2016).
Organic Synthesis and Chemical Functionalization Research has demonstrated the utility of adamantane derivatives in organic synthesis, particularly in C-H functionalization. Techniques such as palladium-catalyzed methylene C(sp3)–H arylation of the adamantyl scaffold (Lao et al., 2015) and the synthesis of rimantadine derivatives (Fan et al., 2016) highlight the compound's role in creating pharmacologically active molecules.
Biocatalytic Oxidation and Environmental Adaptability The biocatalytic oxidation of adamantane derivatives has been explored, showcasing the compound's environmental adaptability and efficiency in selective oxidation processes. The utilization of directing groups has led to enhanced product formation rates and improved selectivity in biocatalytic reactions (Sarkar et al., 2016).
Epigenetic Reprogramming and Demethylation Adamantane derivatives like valproate have been investigated for their epigenetic reprogramming capabilities, including active demethylation of DNA. This opens avenues for reversing DNA methylation patterns, potentially impacting therapeutic strategies for a range of diseases (Detich et al., 2003; Milutinovic et al., 2007).
Mechanism of Action
Target of Action
The primary targets of “methyl N-(1-adamantylacetyl)valinate” are currently unknown
Mode of Action
methyl ester), the amino acid side chain (valine vs tert-leucine), the core ring system (indole vs indazole), and the N-alkyl side chain (cyclohexyl methyl vs pentyl vs 5-fluoropentyl vs. 4-fluorobenzyl) showed distinct differences of metabolic dehalogenation, dehydrogenation, formation of dihydrodiols, hydrolysis, hydroxylation, and N-dealkylation .
Biochemical Pathways
It’s known that compounds containing a methyl tert-leucinate side chain generally showed the highest metabolic reaction abundances .
Pharmacokinetics
It’s known that most synthetic cannabinoid receptor agonists (scs) are highly lipophilic compounds and are extensively metabolized prior to renal excretion . Hence, for drug detection in urine samples, the major metabolites of new compounds have to be identified first .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, diet is the main source of methyl groups for methylation reactions . .
Properties
IUPAC Name |
methyl 2-[[2-(1-adamantyl)acetyl]amino]-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-11(2)16(17(21)22-3)19-15(20)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14,16H,4-10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYGUFUCPBNAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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